molecular formula C10H7ClF4O B14038898 1-Chloro-1-(2-fluoro-3-(trifluoromethyl)phenyl)propan-2-one

1-Chloro-1-(2-fluoro-3-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14038898
M. Wt: 254.61 g/mol
InChI Key: OUPKXELLJRMDKT-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-fluoro-3-(trifluoromethyl)phenyl)propan-2-one is a fluorinated and chlorinated aromatic ketone with the molecular formula C₁₀H₆ClF₄O. Its structure features a propan-2-one backbone substituted with a chlorine atom at the α-carbon and a 2-fluoro-3-(trifluoromethyl)phenyl group at the β-carbon. This compound belongs to a class of halogenated ketones with applications in pharmaceuticals, agrochemicals, and materials science, particularly due to the electron-withdrawing effects of fluorine and trifluoromethyl groups, which enhance stability and reactivity in synthetic pathways .

Key structural attributes include:

  • Chlorine substituent: Enhances electrophilicity at the α-carbon, facilitating nucleophilic substitution or elimination reactions.
  • Fluorine and trifluoromethyl groups: Improve metabolic stability and lipophilicity, making the compound valuable in drug design .
  • Aromatic ring substitution pattern: The 2-fluoro and 3-trifluoromethyl groups create steric and electronic effects that influence crystallization behavior and intermolecular interactions .

Properties

Molecular Formula

C10H7ClF4O

Molecular Weight

254.61 g/mol

IUPAC Name

1-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7ClF4O/c1-5(16)8(11)6-3-2-4-7(9(6)12)10(13,14)15/h2-4,8H,1H3

InChI Key

OUPKXELLJRMDKT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)C(F)(F)F)F)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Followed by Alpha-Chlorination

A common synthetic approach starts with a suitably substituted benzene derivative (bearing fluoro and trifluoromethyl groups) which undergoes Friedel-Crafts acylation to introduce the propan-2-one group. The acylation is typically catalyzed by Lewis acids such as aluminum chloride (AlCl3) in solvents like dichloromethane or carbon disulfide at low temperatures (0 to 25 °C) to control regioselectivity.

After obtaining the ketone intermediate, alpha-chlorination is performed using reagents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS), often in inert solvents like dichloromethane or tetrahydrofuran (THF), at temperatures ranging from -10 °C to 25 °C. This step selectively introduces the chloro substituent at the alpha-carbon of the ketone, yielding the target compound.

Multi-Step Functionalization Including Thiolation and Trifluoromethylation (Related Compound Synthesis)

For structurally related compounds such as 1-chloro-1-(2-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one, the synthesis involves:

  • Functionalization of the phenyl ring via Friedel-Crafts acylation.
  • Halogenation at the alpha position using sulfuryl chloride.
  • Incorporation of trifluoromethylthio substituents via radical or nucleophilic pathways.

The reaction parameters such as solvent polarity (dichloromethane, tetrahydrofuran), temperature (-10 °C to 25 °C), and catalysts (Lewis acids like AlCl3) are optimized to achieve yields above 70%. Purification is typically conducted by column chromatography, and product identity is confirmed by NMR and mass spectrometry.

Purification and Characterization

Purification methods for the target compound include:

  • Formation and alkaline hydrolysis of bisulfite complexes to remove impurities.
  • Vacuum distillation to isolate the pure ketone.
  • Column chromatography for fine purification.

Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the substitution pattern and purity.
  • Mass Spectrometry (MS) for molecular weight confirmation.
  • Infrared (IR) spectroscopy for functional group analysis.

Data Table: Comparative Summary of Preparation Methods

Step Method Key Reagents Conditions Yield Notes
1 Friedel-Crafts Acylation Substituted benzene, AlCl3, Acyl chloride 0–25 °C, DCM or CS2 Variable, typically >60% Regioselective acylation
2 Alpha-Chlorination Sulfuryl chloride or NCS -10 to 25 °C, inert solvent >70% Selective alpha-chlorination
3 Diazonium Salt Reaction 3-trifluoromethylaniline, HCl, NaNO2, isopropenyl acetate, Cu(I)/Cu(II) salts 0–70 °C, polar solvents ~40–50% Intermediate ketone synthesis
4 Purification Bisulfite complex formation, vacuum distillation, chromatography Ambient to reduced pressure High purity Removes side-products

Research Discoveries and Optimization Insights

  • The presence of fluoro and trifluoromethyl substituents on the aromatic ring influences the electronic properties, affecting the regioselectivity and reactivity during acylation and chlorination steps.
  • Catalytic amounts of cuprous or cupric salts significantly improve the diazonium salt reaction efficiency, reducing reaction times and increasing yields.
  • The choice of base and solvent in the diazonium salt method is critical; sodium bicarbonate and acetone-water mixtures provide optimal conditions for high purity and yield.
  • Alpha-chlorination reagents such as sulfuryl chloride provide cleaner reactions compared to NCS, with fewer side reactions.
  • Purification via bisulfite complex formation effectively removes unreacted starting materials and side products, improving overall product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(2-fluoro-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-Chloro-1-(2-fluoro-3-(trifluoromethyl)phenyl)propan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-fluoro-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The presence of the fluoro and trifluoromethyl groups enhances its reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-Chloro-1-(2-fluoro-3-(trifluoromethyl)phenyl)propan-2-one can be contextualized against analogous compounds (Table 1).

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Molecular Formula Substituents on Phenyl Ring Key Properties/Applications Reference
This compound C₁₀H₆ClF₄O 2-F, 3-CF₃ Intermediate in pharmaceutical synthesis; high electrophilicity
1-(3-(Trifluoromethyl)phenyl)propan-2-one C₁₀H₉F₃O 3-CF₃ Precursor for fenfluramine synthesis; lacks halogen at α-carbon
1-Chloro-1-(3-nitro-2-(trifluoromethyl)phenyl)propan-2-one C₁₀H₇ClF₃NO₃ 3-NO₂, 2-CF₃ Nitro group enhances reactivity for nucleophilic aromatic substitution
1-Fluoro-1-(3-(trifluoromethyl)phenyl)propan-2-one (3w) C₁₀H₈F₄O 3-CF₃, α-F (instead of Cl) Yellowish oil; used in H-F bond insertion studies; distinct NMR profile (δ 5.73, J = 48.5 Hz)
1-Chloro-1-(2,4-difluorophenyl)propan-2-one C₉H₆ClF₂O 2-F, 4-F Simplified substitution pattern; potential agrochemical intermediate

Structural and Electronic Effects

  • The 3-trifluoromethyl group increases electron deficiency on the aromatic ring, enhancing resistance to oxidative degradation compared to non-fluorinated analogs like 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one .
  • Halogen Differences :

    • Replacing chlorine with fluorine at the α-carbon (as in compound 3w) reduces electrophilicity, altering reaction pathways in reductive amination or alkylation .

Physicochemical Properties

  • Thermal Stability: The trifluoromethyl group enhances thermal stability compared to non-fluorinated compounds like 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one, which decompose at lower temperatures .
  • Solubility :

    • The target compound’s lipophilicity (logP ~2.8, estimated) exceeds that of 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one (logP ~1.5) due to fluorine’s hydrophobic character .

Biological Activity

1-Chloro-1-(2-fluoro-3-(trifluoromethyl)phenyl)propan-2-one is a synthetic organic compound with the molecular formula C10H7ClF4O. Its structure features a chloro group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

PropertyValue
Molecular Formula C10H7ClF4O
Molecular Weight 254.61 g/mol
IUPAC Name 1-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-one
InChI Key OUPKXELLJRMDKT-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=C(C(=CC=C1)C(F)(F)F)F)Cl

The biological activity of this compound is primarily attributed to its electrophilic nature. It can interact with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. The presence of halogenated groups enhances its reactivity and binding affinity to various biological targets, making it a candidate for studying enzyme inhibition and protein-ligand interactions.

Enzyme Inhibition Studies

Research indicates that compounds containing trifluoromethyl groups can significantly enhance potency in inhibiting specific enzymes. For instance, studies have shown that introducing trifluoromethyl groups at strategic positions on aromatic rings can increase the efficacy of compounds in inhibiting serotonin uptake by up to six times compared to non-fluorinated analogs . This suggests that this compound may exhibit similar enhancements in biological activity due to its unique structural features.

Case Study 1: Electrophilic Activity

A study on electrophilic compounds demonstrated that those with halogen substitutions, such as chlorine and fluorine, exhibited enhanced interactions with thiol groups in proteins. This interaction can lead to covalent modifications that alter protein function, thus providing insights into the mechanism of action for this compound in biological systems .

Case Study 2: Trifluoromethyl Group Impact

The impact of the trifluoromethyl group on drug design has been extensively documented. Compounds with this group have shown improved lipophilicity and metabolic stability, which are critical factors in drug development. The incorporation of trifluoromethyl groups has been linked to enhanced activity against various biological targets, including enzymes involved in metabolic pathways .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity Potential
1-Chloro-1-(4-fluoro-3-(trifluoromethyl)phenyl)propan-2-oneC10H7ClF4OSimilar halogenated groupsPotential enzyme inhibition
1-Chloro-1-(3-trifluoromethylphenyl)propan-2-oneC10H8ClF3Lacks fluoro substituentDifferent reactivity profile
1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-1-oneC10H8F4ONo chloro substituentVaries in binding affinity

Applications in Research and Industry

The compound's unique structural characteristics make it valuable across various fields:

  • Medicinal Chemistry : Investigated for potential therapeutic applications.
  • Biochemistry : Used in studies focusing on enzyme inhibition and protein interactions.
  • Industrial Chemistry : Employed as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Q & A

Q. What are the standard synthetic protocols for 1-Chloro-1-(2-fluoro-3-(trifluoromethyl)phenyl)propan-2-one, and how can reaction efficiency be optimized?

Synthesis typically involves halogenation or fluorination of a propan-2-one precursor. For example, fluorinated phenylacetone derivatives can be synthesized via nucleophilic substitution using HF·pyr (hydrogen fluoride-pyridine complex) in dichloromethane (DCM) under controlled conditions . Reaction efficiency is optimized by:

  • Temperature control : Maintaining low temperatures (0–5°C) to minimize side reactions.
  • Catalyst selection : Using Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution at the aromatic ring.
  • Purification : Flash column chromatography (gradient elution with hexane/ethyl acetate) to isolate the product .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • ¹H/¹⁹F NMR : Critical for confirming fluorine substitution patterns. For example, the fluorine atom at the 2-position of the phenyl ring induces distinct splitting (e.g., J = 48.5 Hz for C-F coupling) .
  • X-ray crystallography : Resolves structural ambiguities, especially for halogen/fluorine positional isomers. Single-crystal studies (e.g., SHELXL refinement) provide bond-length data (mean C-C = 0.005 Å) and confirm stereochemistry .
  • Mass spectrometry : Validates molecular weight (exact mass: ~220.046 g/mol) and detects isotopic patterns for chlorine .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

  • Density : 1.209 g/cm³, affecting solvent selection for solubility tests .
  • Boiling point : 326°C, necessitating high-temperature reflux setups for reactions .
  • Hydrophobicity : LogP ≈ 3.2 (estimated), influencing partitioning in chromatographic separations.
    These properties guide solvent choices (e.g., DCM for low-polarity reactions) and purification methods (e.g., distillation for high-boiling-point compounds) .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when characterizing fluorinated/chlorinated propan-2-one derivatives?

Contradictions often arise from dynamic processes (e.g., keto-enol tautomerism) or diastereomeric mixtures. Strategies include:

  • Variable-temperature NMR : Identifies tautomeric equilibria by observing signal coalescence at elevated temperatures.
  • COSY/NOESY : Maps coupling networks to distinguish regioisomers (e.g., 2-fluoro vs. 3-fluoro substitution).
  • ¹⁹F NMR : Leverages fluorine’s high sensitivity (100% natural abundance) to detect minor fluorinated impurities .

Q. What strategies improve crystallinity for X-ray analysis of halogenated propan-2-ones?

  • Co-crystallization : Use of bulky counterions (e.g., tetrabutylammonium salts) to stabilize lattice packing.
  • Slow evaporation : Employing low-polarity solvents (e.g., hexane/chloroform mixtures) to slow crystal growth.
  • Cryocooling : Prevents thermal motion artifacts, enhancing resolution (e.g., R factor < 0.064 in SHELXL-refined structures) .

Q. How do electronic effects of substituents (e.g., -CF₃, -F) influence reactivity in nucleophilic substitution reactions?

  • -CF₃ groups : Strong electron-withdrawing effect deactivates the phenyl ring, reducing electrophilicity at the carbonyl carbon.
  • Ortho-fluorine : Steric hindrance and inductive effects slow down nucleophilic attack.
    Reactivity can be modulated by using activating groups (e.g., -OCH₃) or polar aprotic solvents (e.g., DMF) to stabilize transition states .

Q. What are the challenges in scaling up synthetic routes for this compound, and how are they addressed?

  • Fluorine handling : HF·pyr requires specialized equipment (e.g., PTFE-lined reactors) to prevent corrosion .
  • Byproduct formation : Continuous-flow reactors minimize side reactions (e.g., over-fluorination) through precise residence-time control .
  • Purification : Simulated moving bed (SMB) chromatography improves yield (>90%) in industrial workflows .

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